1-cyclopropyl-N-prop-2-enylmethanesulfonamide
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Overview
Description
1-cyclopropyl-N-prop-2-enylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-N-prop-2-enylmethanesulfonamide typically involves the following steps:
Formation of Cyclopropylamine: Cyclopropylamine can be synthesized from cyclopropyl bromide and ammonia under basic conditions.
Allylation: The cyclopropylamine is then reacted with allyl bromide in the presence of a base such as sodium hydride to form N-prop-2-enylcyclopropylamine.
Sulfonamide Formation: Finally, the N-prop-2-enylcyclopropylamine is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-N-prop-2-enylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether, and water.
Substitution: Amines, thiols, bases like sodium hydroxide, and solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
1-cyclopropyl-N-prop-2-enylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-prop-2-enylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-en-1-yl)methanesulfonamide: Similar structure but lacks the cyclopropyl group.
Cyclopropylmethylamine: Contains the cyclopropyl group but lacks the sulfonamide moiety.
Methanesulfonamide: Contains the sulfonamide group but lacks the cyclopropyl and prop-2-enyl groups.
Uniqueness
1-cyclopropyl-N-prop-2-enylmethanesulfonamide is unique due to the presence of both the cyclopropyl and prop-2-enyl groups, which confer distinct chemical and biological properties. The combination of these groups with the sulfonamide moiety enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H13NO2S |
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Molecular Weight |
175.25 g/mol |
IUPAC Name |
1-cyclopropyl-N-prop-2-enylmethanesulfonamide |
InChI |
InChI=1S/C7H13NO2S/c1-2-5-8-11(9,10)6-7-3-4-7/h2,7-8H,1,3-6H2 |
InChI Key |
XZILDQQJZZOAGP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNS(=O)(=O)CC1CC1 |
Origin of Product |
United States |
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